molecular formula C10H8O3 B1234831 4H-chromene-2-carboxylic acid CAS No. 67283-74-3

4H-chromene-2-carboxylic acid

Cat. No.: B1234831
CAS No.: 67283-74-3
M. Wt: 176.17 g/mol
InChI Key: VEKQSHDKCBTWRO-UHFFFAOYSA-N
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Description

4H-chromene-2-carboxylic acid, also known as chromone-2-carboxylic acid, is an organic compound with the molecular formula C10H6O4. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

4H-Chromene-2-carboxylic acid, also known as 4H-1-Benzopyran-2-carboxylic acid, primarily targets mast cells . Mast cells play a crucial role in allergic reactions and inflammatory processes by releasing histamine and other mediators .

Mode of Action

The compound inhibits the degranulation of mast cells , preventing the release of histamine and other inflammatory mediators. This action helps in reducing allergic responses and inflammation .

Biochemical Pathways

By inhibiting mast cell degranulation, this compound affects the histamine release pathway . This inhibition leads to a decrease in the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound include a reduction in histamine release , leading to decreased allergic and inflammatory responses. This results in alleviation of symptoms such as itching, swelling, and bronchoconstriction .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or chemicals can alter its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

4H-1-Benzopyran-2-carboxylic acid plays a significant role in various biochemical reactions. It acts as an inhibitor of monoamine oxidase A and B, enzymes that are crucial in the metabolism of neurotransmitters . Additionally, it functions as a novel type of tyrosine phosphatase 1B inhibitor, which is involved in the regulation of insulin signaling pathways . The interactions of 4H-1-Benzopyran-2-carboxylic acid with these enzymes highlight its potential in modulating biochemical pathways related to neurotransmission and insulin regulation.

Cellular Effects

The effects of 4H-1-Benzopyran-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in insulin signaling due to its inhibition of tyrosine phosphatase 1B . This inhibition can lead to enhanced insulin sensitivity and glucose uptake in cells. Furthermore, 4H-1-Benzopyran-2-carboxylic acid affects gene expression by modulating the activity of transcription factors involved in metabolic regulation . Its impact on cellular metabolism includes alterations in glucose and lipid metabolism, making it a compound of interest for metabolic research.

Molecular Mechanism

At the molecular level, 4H-1-Benzopyran-2-carboxylic acid exerts its effects through specific binding interactions with target enzymes. Its inhibition of monoamine oxidase A and B involves binding to the active sites of these enzymes, preventing the breakdown of neurotransmitters . Similarly, its inhibition of tyrosine phosphatase 1B involves binding to the enzyme’s active site, leading to reduced dephosphorylation of insulin receptor substrates . These molecular interactions result in the modulation of signaling pathways and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-1-Benzopyran-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4H-1-Benzopyran-2-carboxylic acid remains stable under controlled conditions, but its degradation products can influence cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on insulin signaling and metabolic regulation .

Dosage Effects in Animal Models

The effects of 4H-1-Benzopyran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and glucose uptake without adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 4H-1-Benzopyran-2-carboxylic acid.

Metabolic Pathways

4H-1-Benzopyran-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase A and B, and tyrosine phosphatase 1B, influencing the metabolism of neurotransmitters and insulin signaling . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4H-1-Benzopyran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in alcohol and ammonium hydroxide facilitates its absorption and distribution . Studies have shown that 4H-1-Benzopyran-2-carboxylic acid can accumulate in tissues involved in metabolic regulation, such as the liver and adipose tissue .

Subcellular Localization

4H-1-Benzopyran-2-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications and targeting signals direct 4H-1-Benzopyran-2-carboxylic acid to these compartments, facilitating its role in metabolic regulation and gene expression .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyrans, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 4H-chromene-2-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other benzopyran derivatives .

Properties

IUPAC Name

4H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,6H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKQSHDKCBTWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60986477
Record name 4H-1-Benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67283-74-3
Record name 4H-1-Benzopyran-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67283-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzopyran-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60986477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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